molecular formula C24H35N5O5 B6431512 methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 688773-71-9

methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6431512
CAS No.: 688773-71-9
M. Wt: 473.6 g/mol
InChI Key: NKWFWOQPTFNIDL-UHFFFAOYSA-N
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Description

The compound methyl 3-(5-{[2-(4-ethylpiperazin-1-yl)ethyl]carbamoyl}pentyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate features a tetrahydroquinazoline core substituted with a methyl ester at position 7 and a pentyl chain at position 3. The pentyl chain terminates in a carbamoyl group linked to a 2-(4-ethylpiperazin-1-yl)ethyl moiety. Tetrahydroquinazoline derivatives are notable for their diverse pharmacological profiles, including kinase inhibition and anticancer activity . The ethylpiperazine group may enhance solubility and receptor binding, while the methyl ester could influence metabolic stability compared to ethyl esters.

Properties

IUPAC Name

methyl 3-[6-[2-(4-ethylpiperazin-1-yl)ethylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H35N5O5/c1-3-27-13-15-28(16-14-27)12-10-25-21(30)7-5-4-6-11-29-22(31)19-9-8-18(23(32)34-2)17-20(19)26-24(29)33/h8-9,17H,3-7,10-16H2,1-2H3,(H,25,30)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWFWOQPTFNIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCNC(=O)CCCCCN2C(=O)C3=C(C=C(C=C3)C(=O)OC)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features

Table 1: Structural Comparison
Compound Name Core Structure Ester Type Key Substituents Molecular Weight (g/mol)
Target Compound Tetrahydroquinazoline Methyl Pentyl-carbamoyl-ethylpiperazine ~550 (estimated)
I-6230 (Ethyl benzoate) Benzoate Ethyl Pyridazin-3-ylphenethylamino Not reported
Diethyl dicarboxylate () Imidazopyridine Diethyl 4-Nitrophenyl, cyano, phenethyl 551 (calculated)
Methyl 4-...thiadiazole () Benzoate Methyl Thiadiazole-phenylcarbamoyl 369.4

Key Observations :

  • Ester Groups : The target’s methyl ester may confer greater metabolic stability than ethyl esters (e.g., I-6230) but lower solubility than diethyl esters () .
  • Substituents : The ethylpiperazine moiety (target) contrasts with pyridazine (I-6230) and thiadiazole () groups, impacting solubility and target affinity.

Physicochemical Properties

Table 2: Physical Properties
Compound Name Melting Point (°C) Solubility Spectral Data (Notable Peaks)
Target Compound Not reported Likely moderate Expected NH/CO stretches (IR)
Diethyl dicarboxylate () 243–245 Low (nonpolar) 1H NMR: δ 8.2 (Ar-H), 4.3 (COOCH2CH3)
Methyl 4-...thiadiazole () Not reported Moderate IR: 1720 cm⁻¹ (ester C=O)

Key Observations :

  • Melting Points: The diethyl dicarboxylate () has a high melting point (243–245°C), likely due to nitro and cyano groups enhancing crystallinity. The target’s melting point is unreported but may be lower due to flexible substituents .
  • Solubility : The ethylpiperazine group (target) could improve aqueous solubility compared to nitro-substituted compounds () .

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